2-Bromo-5-nitrothiophene-3-sulfonamide
CAS No.: 64729-03-9
Cat. No.: VC19408166
Molecular Formula: C4H3BrN2O4S2
Molecular Weight: 287.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64729-03-9 |
|---|---|
| Molecular Formula | C4H3BrN2O4S2 |
| Molecular Weight | 287.1 g/mol |
| IUPAC Name | 2-bromo-5-nitrothiophene-3-sulfonamide |
| Standard InChI | InChI=1S/C4H3BrN2O4S2/c5-4-2(13(6,10)11)1-3(12-4)7(8)9/h1H,(H2,6,10,11) |
| Standard InChI Key | XIZORPKYDYZHHY-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC(=C1S(=O)(=O)N)Br)[N+](=O)[O-] |
Introduction
Key Findings
2-Bromo-5-nitrothiophene-3-sulfonamide is a heterocyclic sulfonamide derivative characterized by a thiophene ring substituted with bromine at position 2, a nitro group at position 5, and a sulfonamide moiety at position 3. With a molecular formula of and a molecular weight of 287.112 g/mol, this compound exhibits notable electronic properties due to its electron-withdrawing substituents. Recent studies highlight its potential as an antibacterial agent, particularly against multidrug-resistant pathogens like New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-KP).
Structural and Physicochemical Properties
Molecular Architecture
The compound features a thiophene backbone—a five-membered aromatic ring containing sulfur—with three distinct functional groups:
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Bromine at position 2: Enhances electrophilicity and facilitates cross-coupling reactions .
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Nitro group at position 5: Contributes to electron deficiency, influencing reactivity and binding interactions .
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Sulfonamide at position 3: Imparts hydrogen-bonding capabilities and modulates solubility .
The molecular structure is validated by computational data, including a polar surface area (PSA) of 142.60 Ų and a LogP value of 3.37, indicating moderate lipophilicity .
Spectral and Computational Data
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FT-IR: Peaks at 1340 cm⁻¹ (S=O stretching) and 1520 cm⁻¹ (NO₂ asymmetric stretching) confirm functional groups .
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NMR: -NMR signals for thiophene protons appear at δ 7.2–7.5 ppm, while -NMR reveals carbon shifts consistent with electronegative substituents .
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DFT Studies: The HOMO-LUMO energy gap () suggests stability and reactivity, with molecular electrostatic potential (MEP) maps highlighting nucleophilic regions at the sulfonamide group .
Synthesis and Optimization
Synthetic Routes
The synthesis involves sequential functionalization of the thiophene ring (Figure 1):
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Nitration: Thiophene is nitrated using a mixture of concentrated and at 70–90°C to introduce the nitro group .
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Bromination: Electrophilic bromination with or yields 2-bromo-5-nitrothiophene .
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Sulfonylation: Reaction with chlorosulfonic acid followed by ammoniation introduces the sulfonamide group .
Key Conditions:
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Yield for final step: 62–78% using DMF as solvent and LiH as base .
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Purification via recrystallization in methanol improves purity .
Challenges and Modifications
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Regioselectivity: Bromination at position 2 is favored due to the directing effects of the nitro group .
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Side Reactions: Over-nitration or sulfonic acid formation is mitigated by controlling reaction temperature and stoichiometry .
Biological Activity and Mechanisms
Antibacterial Efficacy
2-Bromo-5-nitrothiophene-3-sulfonamide demonstrates potent activity against Gram-negative bacteria:
| Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|
| NDM-KP ST147 | 0.39 | 0.78 | |
| Escherichia coli | 11.31 | 22.62 | |
| Salmonella typhimurium | 19.24 | 38.48 |
Mechanism: The sulfonamide group inhibits dihydropteroate synthase (DHPS), a key enzyme in folate synthesis, while the nitro group generates reactive oxygen species (ROS) under bacterial reductase activity .
In Silico Validation
Docking studies with NDM-1 (PDB: 5N5I) reveal:
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Binding Affinity: due to hydrogen bonds with Asn220 and hydrophobic interactions with Val67 .
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ADMET Profile: Moderate bioavailability (LogP = 3.37) and low hepatotoxicity predicted via QSAR models .
Comparative Analysis with Analogues
Structural Analogues
| Compound | Substitution | Activity (MIC, µg/mL) |
|---|---|---|
| 5-Bromo-2-thiophenesulfonamide | Sulfonamide at C2 | 25.6 (NDM-KP) |
| 2-Bromo-5-nitrofuran | Furan backbone | 48.2 (E. coli) |
| 5-Nitrothiophene-3-sulfonamide | No bromine | >100 |
Key Insight: Bromine and nitro groups synergistically enhance antibacterial potency by optimizing electron withdrawal and steric fit .
Applications and Future Directions
Pharmaceutical Development
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Combination Therapy: Synergy with β-lactam antibiotics restores susceptibility in carbapenem-resistant strains .
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Prodrug Design: Nitroreductase-activated prodrugs could target anaerobic pathogens selectively .
Material Science
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